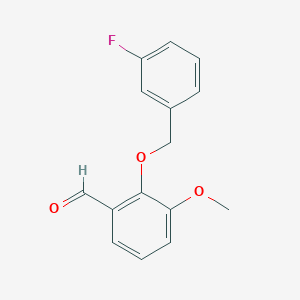

3-amino-N,N-diethyl-4-(methylamino)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

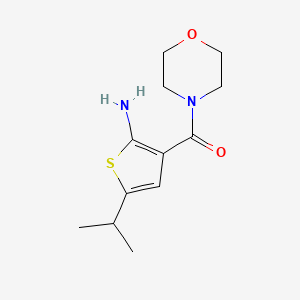

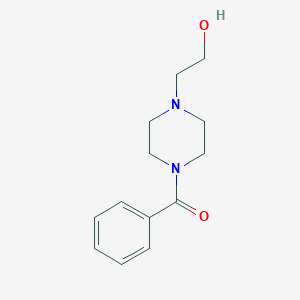

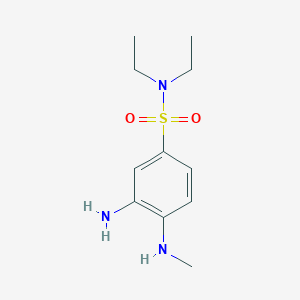

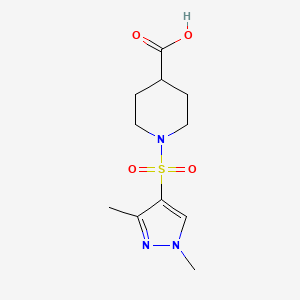

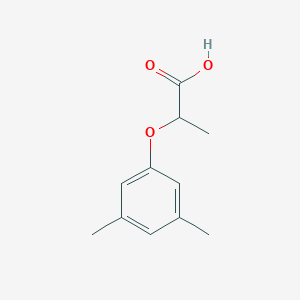

The compound 3-amino-N,N-diethyl-4-(methylamino)benzenesulfonamide is a derivative of benzenesulfonamide, which is a class of compounds known for their various biological activities and applications in medicinal chemistry. The papers provided do not directly discuss this compound but offer insights into closely related compounds and their properties.

Synthesis Analysis

The synthesis of related sulfonamide compounds involves the reaction of different amines with aldehydes or other suitable precursors. For instance, a Schiff base compound was synthesized from the reaction of 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide with 2-hydroxy-3-methoxybenzaldehyde, as described in one of the studies . Another study reports the synthesis of a benzenesulfonamide derivative by reacting 4-(diethylamino)benzaldehyde with p-toluidine, yielding a compound with high selectivity for the CB2 receptor . These methods suggest that the synthesis of 3-amino-N,N-diethyl-4-(methylamino)benzenesulfonamide could potentially be achieved through similar synthetic routes involving the appropriate amines and sulfonamide precursors.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is often characterized by spectroscopic techniques and X-ray crystallography. For example, the Schiff base mentioned earlier was characterized by various spectroscopic methods and its crystal structure was determined, showing the presence of enol-imine tautomerism . Another study on 3-amino-4-hydroxy benzenesulfonamide revealed its crystal and molecular structures through X-ray diffraction and explored the tautomeric forms using density functional theory . These findings highlight the importance of tautomerism in the molecular structure of sulfonamide compounds, which could also be relevant for the analysis of 3-amino-N,N-diethyl-4-(methylamino)benzenesulfonamide.

Chemical Reactions Analysis

The chemical reactivity of sulfonamide derivatives can be influenced by their tautomeric forms, as tautomerism plays a significant role in their photochromic and thermochromic characteristics . The acid-base equilibrium constants of these compounds can be determined using spectrophotometry, which is crucial for understanding their behavior in different chemical reactions . The synthesis of radioligands from sulfonamide precursors, as seen in one study, involves O-[(11)C]-methylation, indicating that these compounds can participate in various chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are closely related to their molecular structure. The crystallographic study of one compound revealed π–π interactions and hydrogen-bonding interactions, which contribute to the formation of a three-dimensional network in the crystal . These interactions can affect the solubility, melting point, and other physical properties of the compound. The density and crystallographic parameters provided in the studies offer a glimpse into the solid-state properties of these compounds .

Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy and Photosensitization

A study by Pişkin, Canpolat, & Öztürk (2020) explored the use of a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups for photodynamic therapy. This compound demonstrated promising fluorescence properties and high singlet oxygen quantum yield, making it potentially useful as a Type II photosensitizer in cancer treatment.

Enzyme Inhibition and Molecular Docking Studies

Alyar et al. (2019) synthesized new Schiff bases derived from sulfamethoxazole and sulfisoxazole, which were evaluated for their effects on various enzyme activities. Their study, detailed in Alyar et al. (2019), demonstrated the potential of these compounds as enzyme inhibitors, which could have implications in various biological and pharmacological applications.

Antimicrobial Activity

Research by Abbasi et al. (2015) involved synthesizing derivatives of benzenesulfonamide with antibacterial properties. These compounds showed significant antibacterial activity against various bacterial strains, suggesting their potential use as antimicrobial agents.

Synthesis and Characterization of Pharmaceutical Drugs

Thamizharasi, Vasantha, & Reddy (2002) synthesized anti-microbial pharmaceutical drugs from benzenesulfonamide derivatives, as reported in Thamizharasi et al. (2002). They discovered that small structural changes in these compounds could lead to increased pharmacological activity.

Anticancer Activity

Karakuş et al. (2018) conducted a study, detailed in Karakuş et al. (2018), on novel benzenesulfonamide derivatives, evaluating their anticancer activity against human colorectal and cervix carcinoma cell lines. This research highlights the potential of benzenesulfonamide derivatives in developing new anticancer treatments.

Inhibition of Membrane-Bound Phospholipase A2

Oinuma et al. (1991) synthesized a series of benzenesulfonamide derivatives and evaluated them as inhibitors of membrane-bound phospholipase A2, as reported in Oinuma et al. (1991). This research contributes to the understanding of inflammatory processes and the development of potential therapeutic agents.

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name |

3-amino-N,N-diethyl-4-(methylamino)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O2S/c1-4-14(5-2)17(15,16)9-6-7-11(13-3)10(12)8-9/h6-8,13H,4-5,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDCURWJISNMINV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)NC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90391035 |

Source

|

| Record name | 3-Amino-N,N-diethyl-4-(methylamino)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N,N-diethyl-4-(methylamino)benzenesulfonamide | |

CAS RN |

49804-44-6 |

Source

|

| Record name | 3-Amino-N,N-diethyl-4-(methylamino)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(5-Bromothien-2-yl)sulphonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1274678.png)

![4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine](/img/structure/B1274690.png)

![2-Bromo-1-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]ethanone](/img/structure/B1274697.png)